

Spectral Data of Methyl 4-formylbenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 4-formylbenzoate** (CAS No: 1571-08-0), a key building block in organic synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Methyl 4-formylbenzoate** provides characteristic signals corresponding to the aromatic, aldehyde, and methyl protons.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.12	Singlet	1H	Aldehyde proton (- CHO)
8.24	Doublet	2H	Aromatic protons ortho to the ester group
7.98	Doublet	2H	Aromatic protons ortho to the formyl group
3.96	Singlet	3H	Methyl ester protons (- OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of **Methyl 4-formylbenzoate**, showing distinct peaks for the carbonyl, aromatic, and methyl carbons.

Chemical Shift (δ) ppm	Assignment	
191.6	Aldehyde carbonyl carbon (C=O)	
165.8	Ester carbonyl carbon (C=O)	
139.0	Aromatic carbon attached to the formyl group	
135.0	Aromatic carbon attached to the ester group	
130.3	Aromatic CH carbons	
129.8	Aromatic CH carbons	
52.8	Methyl ester carbon (-OCH₃)	

Infrared (IR) Spectroscopy



The IR spectrum of **Methyl 4-formylbenzoate** displays characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (ester)
~1705	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium-Weak	C=C stretch (aromatic)
~1280, ~1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Methyl 4-formylbenzoate** reveals a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
164	~40	[M] ⁺ (Molecular ion)
163	~20	[M-H]+
133	100	[M-OCH ₃] ⁺ (Base peak)
105	~40	[M-COOCH ₃] ⁺
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of **Methyl 4-formylbenzoate** is prepared by dissolving 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform



(CDCl₃), within an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance (ATR) IR Spectroscopy

A small amount of solid **Methyl 4-formylbenzoate** is placed directly onto the diamond crystal of the ATR accessory.[2] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

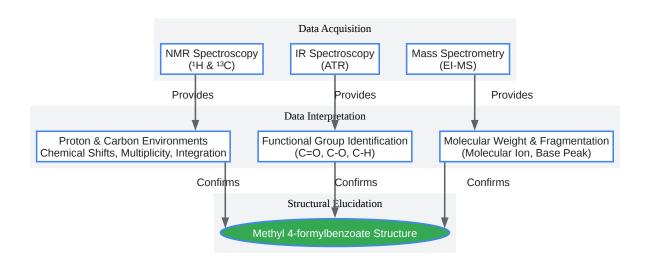
Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3][4] The sample is vaporized by heating in the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the structural elucidation of **Methyl 4-formylbenzoate**.





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Caption: Workflow for spectral data acquisition and analysis.

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